Methyl 4-amino-3-oxobutanoate
CAS No.:
Cat. No.: VC18085231
Molecular Formula: C5H9NO3
Molecular Weight: 131.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H9NO3 |
|---|---|
| Molecular Weight | 131.13 g/mol |
| IUPAC Name | methyl 4-amino-3-oxobutanoate |
| Standard InChI | InChI=1S/C5H9NO3/c1-9-5(8)2-4(7)3-6/h2-3,6H2,1H3 |
| Standard InChI Key | BATNLKUKSXRODF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC(=O)CN |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol |
| Boiling Point | Estimated 190–200°C (dec.) |
| Density | ~1.2 g/cm³ (predicted) |
| Solubility | Miscible in polar solvents |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of methyl 4-amino-3-oxobutanoate typically involves oxidation of methyl 4-amino-3-hydroxybutanoate. As reported for its hydrochloride derivative, oxidation using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the hydroxyl group to a ketone. An alternative pathway may employ methyl 4-oxobutanoate (CAS 13865-19-5) as a precursor, introducing the amino group via reductive amination or nucleophilic substitution .
Key Reaction Steps:
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Esterification: 4-Amino-3-hydroxybutanoic acid is esterified with methanol under acidic conditions to yield methyl 4-amino-3-hydroxybutanoate.
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Oxidation: The hydroxyl group is oxidized to a ketone using KMnO₄ in aqueous acidic media, forming the target compound.
Industrial Scalability
Industrial production adopts similar principles but optimizes for yield and purity. Continuous-flow reactors and catalytic oxidation methods (e.g., TEMPO/NaClO) are employed to enhance efficiency . Quality control measures include HPLC and NMR spectroscopy to verify structural integrity.
Chemical Reactivity and Derivatives
Reaction Mechanisms
The compound’s ketone and amino groups enable diverse transformations:
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Condensation Reactions: The ketone reacts with hydrazines or hydroxylamines to form hydrazones or oximes, useful in heterocyclic synthesis.
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Nucleophilic Additions: Grignard reagents or enolates attack the ketone, generating branched derivatives.
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Amino Group Modifications: Acylation or alkylation of the amino group produces amides or secondary amines, respectively.
Table 2: Common Derivatives and Applications
| Derivative | Application |
|---|---|
| Hydrazones | Anticancer agent precursors |
| Oximes | Chelating agents |
| Acylated amines | Peptide mimics |
Biological and Pharmacological Activity
Metabolic Regulation
In rodent models, related compounds improve insulin sensitivity and lipid metabolism. The ketone moiety could modulate mitochondrial function, influencing branched-chain amino acid (BCAA) catabolism—a pathway linked to insulin resistance.
Comparative Analysis with Structural Analogs
Table 3: Functional Comparison of γ-Aminobutyrate Derivatives
| Compound | Functional Group | Bioactivity |
|---|---|---|
| Methyl 4-amino-3-oxo | Ketone | AChE inhibition (predicted) |
| Methyl 4-amino-3-hydroxy | Hydroxyl | Antioxidant, neuroprotective |
| Methyl 4-oxobutanoate | Ketone | Industrial intermediate |
The ketone group in methyl 4-amino-3-oxobutanoate reduces hydrogen-bonding capacity compared to the hydroxyl analog, potentially altering blood-brain barrier permeability.
Research Challenges and Future Directions
Current limitations include the lack of in vivo toxicology data and scalable synthetic methods. Future studies should prioritize:
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Mechanistic Studies: Elucidating interactions with AChE and metabolic enzymes.
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Synthetic Optimization: Developing enantioselective routes for chiral derivatives.
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Therapeutic Exploration: Evaluating efficacy in neurodegenerative and metabolic disease models.
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